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Cat. No.: B611158 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the crystal structure of the investigational drug TAS-
114 in complex with its target, human deoxyuridine 5'-triphosphate nucleotidohydrolase

(dUTPase). TAS-114 is a first-in-class small molecule inhibitor that uniquely targets both

dUTPase and dihydropyrimidine dehydrogenase (DPD), offering a novel strategy to enhance

the efficacy of fluoropyrimidine-based chemotherapies. Understanding the structural basis of its

interaction with dUTPase is crucial for the rational design of next-generation inhibitors and for

optimizing its clinical application.

Introduction to TAS-114 and Human dUTPase
Human dUTPase is a critical enzyme in DNA replication and repair. It catalyzes the hydrolysis

of deoxyuridine triphosphate (dUTP) to deoxyuridine monophosphate (dUMP) and

pyrophosphate. This function is essential for preventing the misincorporation of uracil into DNA,

which can otherwise lead to DNA strand breaks and cell death. In the context of cancer

therapy, particularly with fluoropyrimidines like 5-fluorouracil (5-FU), dUTPase plays a

protective role in cancer cells. 5-FU and its metabolites can lead to an accumulation of

fluorodeoxyuridine triphosphate (FdUTP) and dUTP. dUTPase efficiently hydrolyzes these

molecules, preventing their incorporation into DNA and thereby reducing the cytotoxic effects of

the chemotherapy.

TAS-114 is an orally bioavailable inhibitor designed to counteract this protective mechanism.

By inhibiting dUTPase, TAS-114 promotes the incorporation of FdUTP and dUTP into the DNA
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of cancer cells, leading to enhanced DNA damage and apoptosis. Furthermore, TAS-114 also

inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU. This dual inhibition is

intended to increase the bioavailability and antitumor activity of 5-FU, potentially allowing for

lower, less toxic doses.[1][2]

Quantitative Data Summary
The following tables summarize the key quantitative data associated with the crystal structure

of the TAS-114-human dUTPase complex and the inhibitory activity of TAS-114.

Table 1: Crystallographic Data for the TAS-114-Human
dUTPase Complex (PDB ID: 5H4J)

Parameter Value

PDB ID 5H4J

Resolution 1.80 Å

R-Value Work 0.169

R-Value Free 0.173

Space Group P2(1)2(1)2(1)

Unit Cell Dimensions (a, b, c) 89.645 Å, 89.645 Å, 91.00 Å

Unit Cell Angles (α, β, γ) 90°, 90°, 90°

Data sourced from the RCSB Protein Data Bank.

Table 2: Enzyme Inhibition Kinetics of TAS-114 against
Human dUTPase

Parameter Value

Ki 0.10 μmol/L

This value represents the inhibition constant of TAS-114 for human dUTPase as determined by

kinetic analysis.[3]
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Experimental Protocols
This section details the methodologies for the expression, purification, and crystallization of the

human dUTPase in complex with TAS-114, based on established protocols for recombinant

human dUTPase.

Expression and Purification of Recombinant Human
dUTPase
Objective: To produce and purify recombinant human dUTPase for structural and functional

studies.

Methodology:

Cloning and Expression Vector: The cDNA encoding human dUTPase is subcloned into an

Escherichia coli expression vector, such as pGEX-2T for a Glutathione S-transferase (GST)

fusion protein or a pET series vector for a polyhistidine (His)-tagged fusion protein.[4]

Host Strain and Culture: The expression plasmid is transformed into a suitable E. coli strain,

such as BL21(DE3)pLysS.[5] A single colony is used to inoculate a starter culture of Luria-

Bertani (LB) medium containing the appropriate antibiotic, which is grown overnight at 37°C

with shaking. This starter culture is then used to inoculate a larger volume of LB medium.

Induction of Protein Expression: The culture is grown at 37°C with shaking until the optical

density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the

addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0

mM. The culture is then incubated for an additional 3-4 hours at 37°C or overnight at a lower

temperature (e.g., 18-25°C) to improve protein solubility.

Cell Lysis: The bacterial cells are harvested by centrifugation. The cell pellet is resuspended

in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease

inhibitors). The cells are lysed by sonication or by using a French press. The cell debris is

removed by centrifugation to obtain a clear cell lysate.

Affinity Chromatography:
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For GST-tagged protein: The cleared lysate is loaded onto a glutathione-Sepharose affinity

column. The column is washed with the lysis buffer to remove unbound proteins. The

GST-dUTPase fusion protein is then eluted with a buffer containing reduced glutathione.

To cleave the GST tag, the eluted protein is incubated with thrombin.

For His-tagged protein: The cleared lysate is loaded onto a Ni-NTA (Nickel-Nitriloacetic

Acid) affinity column. The column is washed with a buffer containing a low concentration of

imidazole to remove non-specifically bound proteins. The His-tagged dUTPase is then

eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

Size-Exclusion Chromatography: As a final purification step, the protein solution is subjected

to size-exclusion chromatography (gel filtration) to remove any remaining impurities and

protein aggregates. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM

Tris-HCl pH 7.5, 100 mM NaCl).

Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE. The

protein concentration is determined using a spectrophotometer by measuring the

absorbance at 280 nm or by a colorimetric assay such as the Bradford assay.

Crystallization of the TAS-114-Human dUTPase Complex
Objective: To obtain high-quality crystals of the human dUTPase-TAS-114 complex suitable for

X-ray diffraction analysis.

Methodology:

Complex Formation: Purified human dUTPase is incubated with a molar excess of TAS-114
(e.g., 1:5 molar ratio) for a sufficient period to ensure complex formation.

Crystallization Method: The hanging drop vapor diffusion method is employed for

crystallization.

Crystallization Conditions: The crystallization drops are set up by mixing the protein-inhibitor

complex solution with a reservoir solution. The specific conditions for obtaining the crystals of

the TAS-114-human dUTPase complex (PDB ID: 5H4J) involved a reservoir solution

containing 15-20% PEG 4000, 50 mM Tris, 150 mM Sodium Acetate, and 5 mM Zn Acetate.

The crystallization plates are incubated at 298 K (25°C).
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Crystal Harvesting and Cryo-protection: Once crystals of suitable size are grown, they are

carefully harvested from the drops using a cryo-loop. To prevent ice formation during X-ray

data collection at cryogenic temperatures, the crystals are briefly soaked in a cryo-protectant

solution, which typically consists of the reservoir solution supplemented with a cryo-

protectant such as glycerol or ethylene glycol.

X-ray Data Collection and Structure Determination
Objective: To collect high-resolution X-ray diffraction data and determine the three-dimensional

structure of the complex.

Methodology:

X-ray Source: The cryo-cooled crystals are exposed to a high-intensity X-ray beam, typically

at a synchrotron source.

Data Collection: Diffraction data are collected using a suitable detector. For the 5H4J

structure, data were collected at the Photon Factory on beamline BL-17A.

Data Processing: The diffraction images are processed to determine the unit cell parameters,

space group, and the intensities of the diffraction spots.

Structure Solution and Refinement: The structure is solved using molecular replacement,

using a previously determined structure of human dUTPase as a search model. The initial

model is then refined against the experimental data, and the TAS-114 molecule is built into

the electron density map. The final structure is validated for its geometric quality and

agreement with the experimental data.

Visualizations
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Caption: Experimental workflow for determining the crystal structure of TAS-114 with human

dUTPase.
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Caption: Signaling pathway illustrating the inhibitory action of TAS-114 on human dUTPase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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